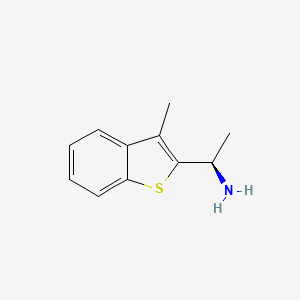
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound features a methyl group at the 3-position of the benzothiophene ring and an amine group at the ethan-1-amine position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine typically involves several steps:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophenes and benzene derivatives.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Amination: The ethan-1-amine group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or the amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets. Its amine group could facilitate binding to enzymes or receptors, making it a candidate for drug discovery.
Medicine
Medicinally, compounds like this are often investigated for their potential therapeutic effects. They might exhibit activity against certain diseases or conditions, making them valuable in the development of new medications.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine.
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine derivatives: Various derivatives with different substituents on the benzothiophene ring.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. The presence of the amine group and the (1R) configuration can significantly influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H13NS |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C11H13NS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8H,12H2,1-2H3/t8-/m1/s1 |
InChI Key |
UXKMJXGBXBAIJA-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)[C@@H](C)N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13273030.png)
![(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13273037.png)
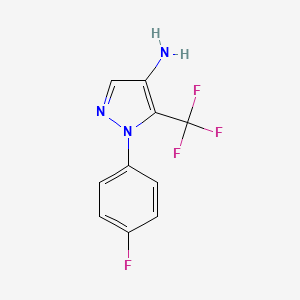
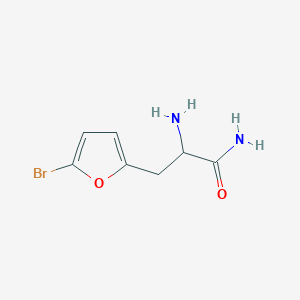
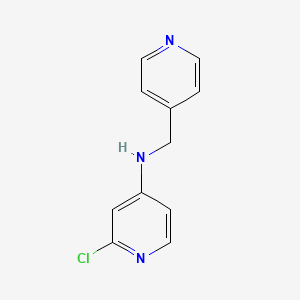
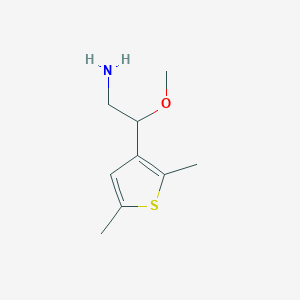
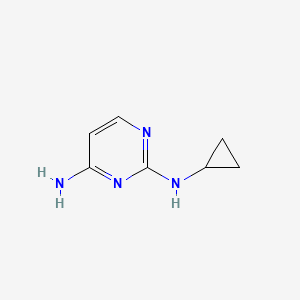
![2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13273080.png)
![1-Oxa-4-azaspiro[4.7]dodecane](/img/structure/B13273086.png)
![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13273089.png)
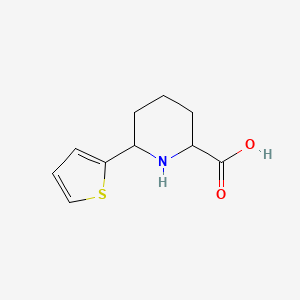
![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B13273106.png)
![1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13273108.png)

